Acetic acid, dibromo, 3-methylbutyl ester
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Overview
Description
Acetic acid, dibromo, 3-methylbutyl ester is an organic compound with the molecular formula C7H12Br2O2 It is a dibromo derivative of acetic acid esterified with 3-methylbutanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dibromo, 3-methylbutyl ester typically involves the esterification of acetic acid with 3-methylbutanol in the presence of a brominating agent. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process. The bromination step can be achieved using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and bromination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, dibromo, 3-methylbutyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The ester group can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction Reactions: The compound can undergo reduction to yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically occur under basic or neutral conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted esters or other derivatives.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols or other reduced compounds.
Scientific Research Applications
Acetic acid, dibromo, 3-methylbutyl ester has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid, dibromo, 3-methylbutyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release acetic acid and 3-methylbutanol, which may further participate in biochemical pathways. The bromine atoms can engage in halogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, dibromo-, methyl ester: A similar compound with a methyl ester group instead of the 3-methylbutyl group.
Acetic acid, tribromo, 3-methylbutyl ester: A related compound with an additional bromine atom.
Uniqueness
Acetic acid, dibromo, 3-methylbutyl ester is unique due to its specific ester and bromine substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
90380-63-5 |
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Molecular Formula |
C7H12Br2O2 |
Molecular Weight |
287.98 g/mol |
IUPAC Name |
3-methylbutyl 2,2-dibromoacetate |
InChI |
InChI=1S/C7H12Br2O2/c1-5(2)3-4-11-7(10)6(8)9/h5-6H,3-4H2,1-2H3 |
InChI Key |
YFVZXEFPWZTPNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C(Br)Br |
Origin of Product |
United States |
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